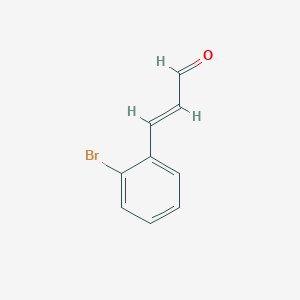
2-Bromocinnamaldehyde
Overview
Description
2-Bromocinnamaldehyde, also known as trans-2-bromocinnamaldehyde, is a chemical compound with the molecular formula C9H7BrO and a molecular weight of 211.05 g/mol. This compound has garnered significant attention due to its wide range of applications in various fields of research and industry.
Mechanism of Action
Target of Action
2-Bromocinnamaldehyde is a compound of practical interest, for example, as bactericides and fungicides It’s known that similar compounds can interact with proteins and nucleic acids .
Mode of Action
It has been shown to have a strong mutagenic effect in certain bacterial strains . This suggests that it may interact with its targets, causing changes that lead to mutations. The planar structure of halocinnamaldehydes, including this compound, can explain their frame-shift activity .
Biochemical Pathways
It has been shown to have a bactericidal effect against escherichia coli, suggesting that it may interfere with essential bacterial processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
This compound has been shown to have a bactericidal effect against Escherichia coli, capable of killing all E. coli cells during the exponential phase . This suggests that the molecular and cellular effects of the compound’s action result in the death of the bacteria.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound It’s worth noting that neither thiourea (hydroxyl-radical scavenger) nor DPTA (Fe 3+ chelator to block the hydroxyl-radical) affected the bactericidal efficiency of the this compound to kill E. coli, indicating a ROS-independent bactericidal mechanism .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
2-Bromocinnamaldehyde has been shown to have significant effects on bacterial cells. For instance, it has been found to be mutagenic in certain strains of bacteria . It also exhibits bactericidal activity against Escherichia coli, capable of killing all E. coli cells during the exponential phase .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
For instance, its mutagenic activity in bacterial strains was found to decrease markedly in the presence of an S9 mix .
Dosage Effects in Animal Models
It is generally accepted that the effects of a compound can vary with dosage, and this is likely to be the case with this compound as well .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
2-Bromocinnamaldehyde can be synthesized through several methods:
Palladium-Catalyzed Reaction: One method involves adding palladium acetate (Pd(OAc)2), 2,9-dimethyl-1,10-phenanthroline (Neocuproine), and acetonitrile, and stirring the mixture at room temperature for 30 minutes.
Silica Gel Supported Bromine: Another method uses silica gel supported bromine and carbon tetrachloride as a solvent.
Bromination of Cinnamaldehyde: A more traditional approach involves stirring cinnamaldehyde and glacial acetic acid, adding bromine under cooling, and then adding anhydrous potassium carbonate.
Chemical Reactions Analysis
2-Bromocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromocinnamaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential bactericidal activity against Escherichia coli, making it a candidate for antibacterial research.
Medicine: It is being investigated for its potential therapeutic effects, including its ability to eradicate bacterial persisters.
Industry: It is employed as an anti-mildew agent in commercial products.
Comparison with Similar Compounds
2-Bromocinnamaldehyde can be compared with other similar compounds, such as:
Cinnamaldehyde: The parent compound, which lacks the bromine atom, is widely used in flavoring and fragrance industries.
Alpha-Bromocinnamaldehyde: A closely related compound with similar applications but different reactivity due to the position of the bromine atom.
3,4-Diaryl 1H-Pyrazoles: Compounds synthesized using this compound as an intermediate.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers, particularly in antibacterial research and organic synthesis.
Properties
IUPAC Name |
3-(2-bromophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKLBQFMCVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694667 | |
| Record name | 3-(2-Bromophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-58-5 | |
| Record name | 3-(2-Bromophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


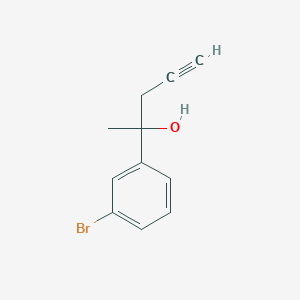
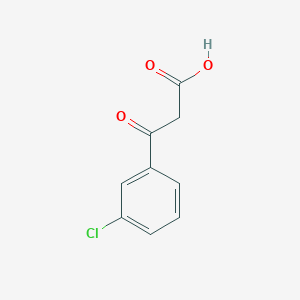
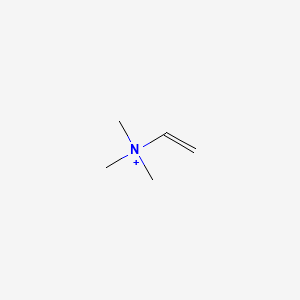
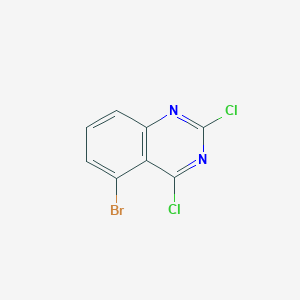
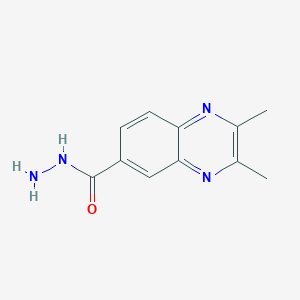
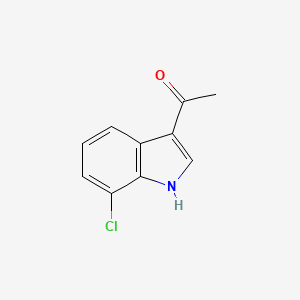
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
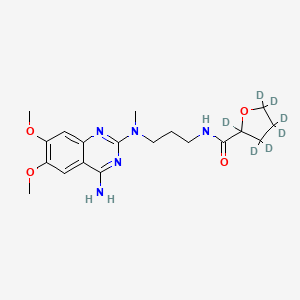
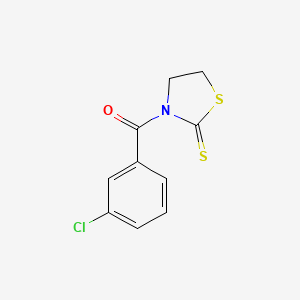


![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
